4-chloro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
Overview
Description
4-chloro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a complex structure with a coumarin moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of the coumarin moiety, which can be synthesized via the Pechmann condensation reaction. This involves the reaction of phenol with a β-keto ester in the presence of a strong acid catalyst.
Next, the coumarin derivative is subjected to a Friedel-Crafts acylation reaction to introduce the benzamide group. This step requires the use of an acyl chloride and a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions. The final step involves the chlorination of the aromatic ring using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst, nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds, sulfonated derivatives.
Scientific Research Applications
4-chloro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
4-chloro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]thiobenzamide: Contains a thiobenzamide group, which may alter its biological activity.
4-chloro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzylamine: Features a benzylamine group, potentially affecting its interaction with molecular targets.
Uniqueness
4-chloro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its coumarin moiety is known for its fluorescence and potential therapeutic applications, while the benzamide group can enhance its binding affinity to certain molecular targets.
Properties
IUPAC Name |
4-chloro-N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3/c1-14-12-18(25-22(26)15-6-8-17(24)9-7-15)10-11-19(14)20-13-16-4-2-3-5-21(16)28-23(20)27/h2-13H,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHZPMBNJSDWCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=CC4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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